molecular formula C16H21N3O4S B5345997 1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide

1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide

Cat. No. B5345997
M. Wt: 351.4 g/mol
InChI Key: UCXSLGDPEGLEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as AIS and is a sulfonamide derivative of indoline. This compound has been found to have various biochemical and physiological effects, making it an interesting area of study for researchers.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells and the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. AIS has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. This makes it a useful tool for studying the mechanisms of cancer and inflammation. However, one of the limitations of using AIS is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide. One area of research could focus on developing more efficient synthesis methods for the compound. Another area of research could be to study the compound's potential applications in the treatment of other diseases, such as autoimmune diseases. Additionally, further research could be conducted to better understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide can be achieved through various methods. One of the most common methods involves the reaction of indoline-5-sulfonamide with acetic anhydride and pyrrolidine in the presence of a catalyst. This reaction results in the formation of AIS as a white solid.

Scientific Research Applications

1-acetyl-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-5-indolinesulfonamide has been extensively studied in scientific research. It has been found to have potential applications in the treatment of various diseases, including cancer and inflammation. AIS has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

1-acetyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-12(20)19-9-6-13-11-14(4-5-15(13)19)24(22,23)17-7-10-18-8-2-3-16(18)21/h4-5,11,17H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXSLGDPEGLEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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